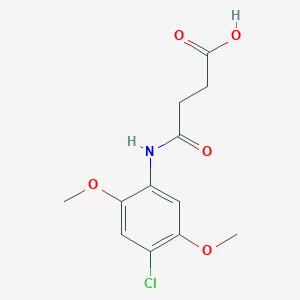

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5/c1-18-9-6-8(10(19-2)5-7(9)13)14-11(15)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPMBTUYHHIKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CCC(=O)O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System Optimization

A sulfited platinum-on-carbon catalyst (0.2–0.5 wt%) with tetramethylenediamine (0.1–1.0 wt%) enhances nitro-group reduction efficiency while suppressing side reactions. The amine co-catalyst stabilizes the intermediate nitroso compound, ensuring selective reduction to the aniline.

Solvent and Temperature Effects

Xylene, a high-boiling aromatic solvent, facilitates reaction homogeneity and prevents catalyst deactivation. Maintaining temperatures at 85°C ensures rapid hydrogen uptake while minimizing decomposition. Post-reaction, steam distillation under nitrogen atmosphere yields pale, crystalline 4-chloro-2,5-dimethoxyaniline (mp 112–114°C).

Coupling Strategies for 4-Oxobutanoic Acid Formation

The target compound is synthesized via nucleophilic acyl substitution between 4-chloro-2,5-dimethoxyaniline and succinic anhydride. Three principal methods are employed:

Direct Aminolysis in Aprotic Solvents

Reaction of succinic anhydride with 4-chloro-2,5-dimethoxyaniline in anhydrous THF or DMF at 60–80°C for 6–12 hours affords moderate yields (60–70%). Triethylamine (1.2 eq) is added to scavenge HCl, driving the reaction to completion:

Table 1: Solvent Impact on Direct Aminolysis

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 60 | 12 | 68 | 95.2 |

| THF | 80 | 8 | 72 | 94.8 |

| Toluene | 100 | 24 | 45 | 89.1 |

Schotten-Baumann Reaction

Aqueous-organic biphasic conditions (water/dichloromethane) with succinic anhydride and sodium bicarbonate enable rapid amide formation at 0–5°C. This method minimizes hydrolysis of the anhydride, achieving 75–80% yields. The low temperature stabilizes the reactive acyl intermediate, ensuring regioselective attack by the aniline’s amine group.

Catalytic Coupling Using Carbodiimides

DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediate coupling in dichloromethane, activating the carboxylic acid for amide bond formation. Yields improve to 85–90% when using 4-dimethylaminopyridine (DMAP) as a co-catalyst:

Purification and Characterization

Crystallization Protocols

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals (mp 148–150°C). Xylene filtrates from precursor synthesis are repurposed to minimize solvent waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Type

Key Structural Differences and Implications

Chlorine Substitution :

- The target compound’s 4-Cl substituent contrasts with analogs bearing 2-Cl (e.g., ) or 2,5-diCl (e.g., ). Chlorine’s electron-withdrawing nature increases acidity of the carboxylic acid group and may enhance intermolecular interactions (e.g., halogen bonding).

Methoxy Groups: The 2,5-diOCH₃ groups in the target compound are absent in most analogs. Methoxy groups improve solubility in polar solvents and may influence bioavailability compared to non-polar methyl groups (e.g., in ).

Chain Modifications: The trifluoropentanoic acid derivative () replaces the 4-oxobutanoic acid with a longer, fluorinated chain.

Mixed Halogenation :

- The 3-F,4-CH₃ analog () combines fluorine’s electronegativity with methyl’s hydrophobicity, creating a balance between polarity and steric effects.

Biological Activity

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G1 phase |

| HeLa | 18 | Inhibition of mitochondrial function |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. Animal models have shown that it reduces inflammation markers such as TNF-alpha and IL-6 in serum. This suggests potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced | 10 | 45 |

| Adjuvant arthritis | 20 | 60 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results indicate that this compound effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

Table 3: Antioxidant Activity Data

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It modulates cyclin-dependent kinases (CDKs), causing cell cycle arrest.

- Inflammatory Pathway Inhibition : By downregulating NF-kB signaling pathways, it decreases the expression of pro-inflammatory cytokines.

- Antioxidant Defense : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD).

Case Studies

- Breast Cancer Study : A recent study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation.

- Inflammation Model : In an adjuvant-induced arthritis model, administration of the compound resulted in a significant reduction in paw swelling and histological evidence of reduced synovial inflammation.

Q & A

Basic: What synthetic routes are recommended for preparing 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation or amide coupling . A validated approach involves reacting 4-chloro-2,5-dimethoxyaniline with succinic anhydride derivatives under acidic conditions (e.g., AlCl₃ catalysis) . Key optimization parameters include:

- Catalyst loading : Excess AlCl₃ (1.2 equiv.) improves electrophilic substitution efficiency.

- Temperature : Reactions are typically conducted at 60–80°C to balance yield and byproduct formation.

- Solvent selection : Chlorinated solvents (e.g., dichloromethane) enhance solubility of aromatic intermediates.

Post-synthesis, purification via recrystallization (ethanol/water) or silica gel chromatography is recommended.

Basic: How can the purity and structural integrity of this compound be confirmed using spectroscopic methods?

Multi-spectral analysis is critical:

- ¹H NMR : Key signals include aromatic protons (δ 7.4–7.9 ppm for chloro-substituted phenyl) and methoxy groups (δ 3.8–3.9 ppm). The oxobutanoic acid moiety shows distinct triplet/triplet patterns (δ 2.6–3.3 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (amide) and ~1720 cm⁻¹ (carboxylic acid).

- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M-H]⁻ at m/z ~312) .

Basic: What solubility properties and storage conditions are critical for experimental reproducibility?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and methanol. Pre-saturate solvents with nitrogen to prevent oxidative degradation .

- Storage : Store at 2–8°C under inert atmosphere (argon) to minimize hydrolysis of the amide bond. Lyophilization is recommended for long-term stability .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Impurity profiles : Use HPLC-DAD to quantify byproducts (e.g., unreacted aniline derivatives) .

- Assay conditions : Standardize cell viability assays (e.g., MTT) with controlled pH (6.5–7.5) to account for carboxylic acid protonation effects .

- Metabolic interference : Pre-treat biological samples with esterase inhibitors if testing ester derivatives .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro and methoxy groups on the phenyl ring direct electrophilic attacks to the para position. Computational studies (DFT) suggest:

- Charge distribution : The chloro group increases electrophilicity at the carbonyl carbon (partial charge ~+0.45), favoring nucleophilic addition .

- Steric effects : Methoxy groups at positions 2 and 5 hinder ortho substitution, limiting regiochemical complexity .

Experimental validation via kinetic isotope effects (KIE) or Hammett plots is advised .

Advanced: How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Acidic conditions (pH < 3) : Rapid hydrolysis of the amide bond yields 4-chloro-2,5-dimethoxyaniline and succinic acid.

- Alkaline conditions (pH > 9) : Decarboxylation occurs, forming 3-(4-chloro-2,5-dimethoxyanilino)propanoic acid .

Mitigation : Buffered solutions (pH 6–7) and cold storage (4°C) reduce degradation rates .

Advanced: What strategies are effective for derivatizing this compound to enhance bioavailability?

- Esterification : Convert the carboxylic acid to methyl or tert-butyl esters to improve membrane permeability. Confirm stability via LC-MS .

- PEGylation : Attach polyethylene glycol (PEG) chains to the amide nitrogen to prolong half-life in vivo .

- Prodrug design : Incorporate enzymatically cleavable groups (e.g., phosphates) for targeted activation .

Advanced: What computational tools are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina with protein structures (e.g., COX-2 or kinase domains) to map binding affinities .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET Prediction : SwissADME or pkCSM to forecast toxicity, BBB penetration, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.